molecular formula C9H5ClIN B1369540 1-Chloro-4-iodoisoquinoline CAS No. 927801-77-2

1-Chloro-4-iodoisoquinoline

Cat. No. B1369540
M. Wt: 289.5 g/mol
InChI Key: PZMMTXHPJQTRSP-UHFFFAOYSA-N
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Description

1-Chloro-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5ClIN . It has a molecular weight of 289.5 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-iodoisoquinoline is represented by the InChI code 1S/C9H5ClIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H . The compound has a mono-isotopic mass of 288.915497 Da .


Physical And Chemical Properties Analysis

1-Chloro-4-iodoisoquinoline is a solid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

  • Synthetic Applications : 1-Chloro-4-iodoisoquinoline serves as a valuable building block in organic synthesis. Fang, Wang, and Wang (2019) developed a Rh2(II,II)-catalyzed reaction for synthesizing 4-Iodoisoquinolin-1(2 H)-ones, crucial for crafting biologically and medicinally significant compounds, including the CRTH2 antagonist CRA-680. This highlights its role in the synthesis of complex organic molecules (Fang, Wang, & Wang, 2019).

  • Pharmacological Potential : Research by Mao and Schimmer (2008) illustrates the pharmacological versatility of related compounds like Clioquinol, a halogenated 8-hydroxyquinoline with potential in treating Alzheimer's disease and cancer, despite its historical use as an anti-parasitic agent. This reflects the broader potential of halogenated quinolines in medical research (Mao & Schimmer, 2008).

  • Chemical Reactivity Studies : The research by Sanders, Dijk, and Hertog (2010) on the reactions of 4-halogenoisoquinolines provides insights into the chemical behavior of such compounds. Understanding these reactions is crucial for developing new synthetic methods and understanding their interactions in various chemical environments (Sanders, Dijk, & Hertog, 2010).

  • Catalysis Research : The study by Yamamoto et al. (2009) demonstrates the utility of 1-Chloro-4-iodoisoquinoline derivatives in catalysis. Their work on alkyne activation using electrophiles like iodine and gold complexes provides a foundation for novel synthetic routes in organic chemistry (Yamamoto et al., 2009).

  • Neuroprotective Research : Chen et al. (2014) explored the effects of a similar compound, 2‐(1‐chloro‐4‐hydroxyisoquinoline‐3‐carboxamido) acetic acid (IOX3), on neuroprotection in mice. This research contributes to understanding the potential neuroprotective applications of chloro-isoquinoline derivatives (Chen et al., 2014).

  • Analytical Chemistry : The study by Tong Jie (2009) on the synthesis and analysis of 1-Chloro-isoquinoline highlights its importance in analytical chemistry. The research focuses on determining the content and composition of 1-Chloro-isoquinoline, essential for quality control in chemical manufacturing (Tong Jie, 2009).

Safety And Hazards

The safety information for 1-Chloro-4-iodoisoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

1-chloro-4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMTXHPJQTRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590607
Record name 1-Chloro-4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-iodoisoquinoline

CAS RN

927801-77-2
Record name 1-Chloro-4-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Halder, V Talukdar, A Iqubal… - The Journal of Organic …, 2022 - ACS Publications
… 1-Chloro-4-iodoisoquinoline was prepared according to literature procedures. (23) To a dry … gel column chromatography (hexane) to give 1-chloro-4-iodoisoquinoline 3b (145 mg, 64% …
Number of citations: 2 pubs.acs.org
VM Sviripa, LM Kril, W Zhang, Y Xie, P Wyrebek… - …, 2018 - pubs.rsc.org
… In some cases, such as the synthesis of 5mm–5oo, it was preferable to couple 2,6-difluorophenylacetylene to 1-chloro-4-iodoisoquinoline and subsequently utilize a nucleophilic …
Number of citations: 5 pubs.rsc.org

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